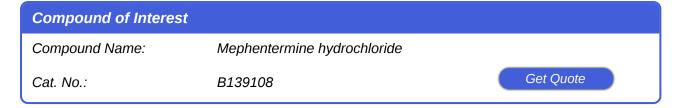


Mephentermine Hydrochloride: An In-depth Technical Guide to In Vivo Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine hydrochloride, a sympathomimetic amine, has been used clinically as a vasopressor to treat hypotension. Its structural similarity to amphetamines has also led to its misuse as a performance-enhancing substance. Understanding the in vivo pharmacokinetic profile of mephentermine is crucial for its therapeutic applications and for the interpretation of toxicological findings. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **mephentermine hydrochloride**, based on available scientific literature.

Pharmacokinetic Profile

Mephentermine can be administered through various routes, including oral, intravenous (IV), intramuscular (IM), and inhalation.[1] The onset and duration of its effects are route-dependent.

Absorption

Mephentermine is well absorbed from the digestive tract following oral administration.[2] It can also be absorbed to a greater or lesser extent from the nasal mucosa when administered via inhalation.[2]

Distribution



Specific details regarding the volume of distribution and protein binding of mephentermine are not extensively reported in the available literature.

Metabolism

Mephentermine is primarily metabolized in the liver.[3] The main metabolic pathways are N-demethylation and p-hydroxylation.[3][4] The major metabolite is phentermine, which is pharmacologically active.[5] Other identified metabolites include p-hydroxymephentermine, N-hydroxymephentermine, and N-hydroxyphentermine.[4][6] In vitro studies using rat liver microsomes have indicated that N-demethylation and p-hydroxylation are mediated by both cytochrome P450 and FAD-monooxygenase systems.[4]

Excretion

The primary route of excretion for mephentermine and its metabolites is through the urine.[7][8] The excretion rate is influenced by urinary pH, with acidic urine promoting more rapid elimination.[7][8] Following oral administration in humans, approximately 57% to 83% of the administered dose is excreted in the urine within 54 hours.[9]

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for **mephentermine hydrochloride** are not widely available in the cited literature. The following tables summarize the available qualitative and semi-quantitative data.

Route of Administration	Onset of Action	Duration of Action	Bioavailability
Intravenous (IV)	Immediate[1]	30 minutes[1]	Not Reported
Intramuscular (IM)	5 to 15 minutes[1]	4 hours[1]	Not Reported
Oral	Not Reported	Not Reported	Not Reported



Pharmacokineti c Parameter	Value	Species	Route of Administration	Reference
Biological Half- Life (t1/2)	9.9 ± 2.6 hours	Human	Oral	[9]
Biological Half- Life (t1/2)	~17-18 hours	Not Specified	Not Specified	[3][10]
Urinary Excretion (54h)	57% - 83% of dose	Human	Oral	[9]

Experimental Protocols

Detailed experimental protocols from early studies are not fully accessible. However, based on more recent analytical studies, the following methodologies are representative of the techniques used to study mephentermine pharmacokinetics.

In Vivo Study Design (Human Urinary Excretion)

A study by Delbeke and Debackere (1985) investigated the urinary excretion of mephentermine in human volunteers after oral administration. While the full detailed protocol is not available, the study involved the collection of urine samples over a period of several days and analysis for mephentermine and its major metabolite, phentermine. The study also investigated the influence of diuretics on excretion.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (Urine):
 - Alkalinize the urine sample.
 - Perform liquid-liquid extraction with an organic solvent (e.g., hexane).
 - Derivatize the extracted analytes with a reagent such as pentafluorobenzoyl chloride (PFB-CI) or trifluoroacetic anhydride (TFAA) to improve volatility and chromatographic properties.



- Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
- GC-MS Conditions (General):
 - Column: A non-polar or medium-polarity capillary column is typically used.
 - Injection Mode: Splitless injection is often preferred for trace analysis.
 - Oven Program: A temperature gradient is employed for optimal separation.
 - Mass Spectrometry: Electron Ionization (EI) at 70 eV is commonly used, with detection in either full scan or selected ion monitoring (SIM) mode for quantification.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

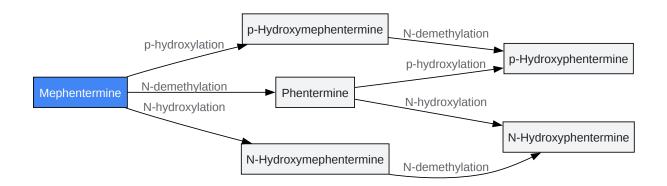
A "dilute and shoot" LC-MS/MS method for the simultaneous determination of mephentermine and its metabolites in urine has been developed.

- Sample Preparation (Urine):
 - Dilute the urine sample with the initial mobile phase.
 - Inject a small aliquot directly into the LC-MS/MS system.
- LC-MS/MS Conditions (General):
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Visualizations



Mephentermine Metabolic Pathway

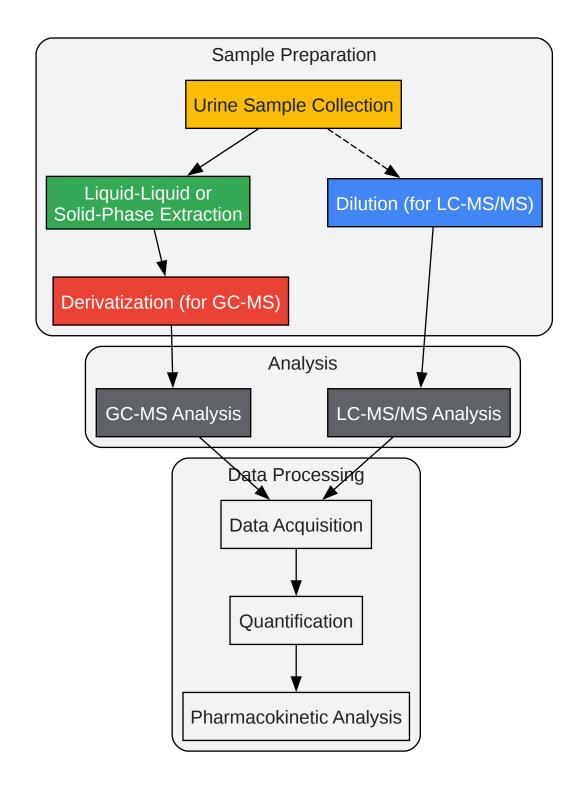


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Caption: Primary metabolic pathways of mephentermine.

Experimental Workflow for Mephentermine Analysis in Urine





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Caption: General experimental workflow for mephentermine analysis.



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